1-(2-bromoethyl)-3-nitro-1H-pyrazole
Overview
Description
1-(2-bromoethyl)-3-nitro-1H-pyrazole (BENP) is a heterocyclic organic compound that has been studied for its potential applications in scientific research. BENP has been found to have a wide range of properties, such as its ability to act as a catalyst, its ability to act as a ligand, and its potential to be used as a drug.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 1-(2-bromoethyl)-3-nitro-1H-pyrazole often focuses on their synthesis and the analysis of their molecular and supramolecular structures. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, which could be considered analogs in a broader chemical synthesis context, involves oxidative cyclization processes. These processes are facilitated by catalysts such as copper acetate, and the resulting compounds have been characterized by X-ray diffraction to understand their molecular configurations and interactions at the atomic level (Padilla-Martínez et al., 2011).
Corrosion Inhibition
Another application area for similar heterocyclic diazoles is in corrosion inhibition. Compounds like pyrazole and its nitro derivatives have been investigated for their effectiveness in protecting iron surfaces against corrosion in acidic environments. These studies utilize both experimental techniques and computational methodologies to correlate the structural attributes of the inhibitors with their performance, thus offering insights into the design of more efficient corrosion inhibitors (Babić-Samardžija et al., 2005).
Energetic Materials Development
Compounds incorporating elements of 1-(2-bromoethyl)-3-nitro-1H-pyrazole have been synthesized for applications in energetic materials. These compounds exhibit a variety of energetic properties, including sensitivity to impact and friction, as well as detonation performance. Research in this domain aims at broadening the options for designing compounds with desirable explosive or propellant characteristics while maintaining safety and stability (Kumar et al., 2016).
Catalysis and Organic Synthesis
In the field of catalysis, related pyrazole derivatives are used as ligands in the synthesis of complex molecules. For example, the use of specific pyrazole-based compounds in palladium-catalyzed reactions has opened up new avenues for constructing arylated pyrazoles, which are significant in pharmaceutical research and development. These studies not only provide a new synthetic pathway but also delve into the mechanistic aspects of the reactions, thus contributing to the broader understanding of catalysis (Goikhman et al., 2009).
properties
IUPAC Name |
1-(2-bromoethyl)-3-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHRTPFEHTJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-3-nitro-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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